molecular formula C17H11F6N3O2S B5961228 N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide

Cat. No.: B5961228
M. Wt: 435.3 g/mol
InChI Key: BUWFHWWMDLYXET-UHFFFAOYSA-N
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Description

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide is a chemical compound known for its unique structure and properties. It features a pyrazole ring substituted with trifluoromethyl groups, which imparts significant chemical stability and reactivity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride) for deprotonation and nucleophilic substitution, and oxidizing agents (e.g., potassium permanganate) for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as ion channels. The compound can inhibit the activity of these channels, leading to altered cellular signaling and physiological responses . The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N3O2S/c18-16(19,20)14-10-15(17(21,22)23)26(24-14)12-8-6-11(7-9-12)25-29(27,28)13-4-2-1-3-5-13/h1-10,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWFHWWMDLYXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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